Technical Guide: Synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Executive Summary This technical guide details the synthetic methodology for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS: 91963-14-3).[1][2] This molecule serves as a critical scaffold in the development of 4-hydroxyph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthetic methodology for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS: 91963-14-3).[1][2] This molecule serves as a critical scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (herbicides like Mesotrione) and is a key intermediate in the total synthesis of resorcinolic cannabinoids and terpenoids.[1][2]
While direct condensation routes exist, this guide prioritizes a Protection-Enabled Robinson Annulation-Type Strategy . This approach mitigates the interference of the acidic phenolic proton during base-catalyzed Michael additions, ensuring high reproducibility and purity suitable for pharmaceutical applications.[1][2]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via the Vorländer modification of the Dimedone synthesis.[2] The target molecule is disassembled into three synthons:
Deprotection: Catalytic hydrogenolysis to restore the phenol.[2]
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from 4-hydroxybenzaldehyde to the target dione via a benzyl-protected intermediate.
Part 2: Detailed Experimental Protocols
Step 1: Protection (Formation of 4-Benzyloxybenzaldehyde)
Rationale: The phenolic hydroxyl (
) will consume base equivalents and form a phenoxide anion, which decreases solubility in organic solvents and can lead to O-alkylation side products.[2]
Allow to warm to room temperature (RT) and stir for 12 hours.
Workup: Neutralize with dilute HCl. Evaporate excess acetone.[1][2] Extract the aqueous residue with Ethyl Acetate (EtOAc).
Purification: Recrystallization from ethanol yields 4-(4-(benzyloxy)phenyl)but-3-en-2-one .[1][2]
Step 3 & 4: Michael Addition, Cyclization, and Decarboxylation
Rationale: This is the critical "Vorländer" sequence. Diethyl malonate acts as the nucleophile.[5] The subsequent cyclization forms the ring, and hydrolysis removes the ester group.
Michael Addition: To a solution of NaOEt in EtOH, add diethyl malonate. Stir for 30 min.
Add the Enone (solid or solution) slowly.[2] Reflux for 3–5 hours.[1][2] The mixture often solidifies or becomes a thick paste (sodium salt of the dione).
Hydrolysis: Add aqueous KOH (40% w/v, 3.0 eq) directly to the reaction mixture. Reflux for 2 hours to saponify the esters.
Decarboxylation: Acidify with 6M HCl to
. Heat the acidic solution at reflux for 2–4 hours. Evolution of gas will be observed.[1][2][6]
Isolation: Cool to RT. The product, 5-(4-(benzyloxy)phenyl)cyclohexane-1,3-dione , often precipitates.[1][2] If not, extract with EtOAc.
Step 5: Hydrogenolysis (Deprotection)
Rationale: Benzyl groups are cleaved under neutral conditions using
, leaving the sensitive 1,3-dione system intact.[2]
Protocol:
Dissolve the benzyl-protected dione in Methanol or EtOAc.[1][2]
Therapeutic Potential of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione Scaffolds
A Technical Guide to Tyrosinase Inhibition and Antioxidant Efficacy Executive Summary This technical guide analyzes the pharmacological viability of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione and its derivatives. While cyc...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Tyrosinase Inhibition and Antioxidant Efficacy
Executive Summary
This technical guide analyzes the pharmacological viability of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione and its derivatives. While cyclohexane-1,3-diones are historically recognized as herbicides (HPPD inhibitors), recent medicinal chemistry campaigns have repurposed this scaffold for dermatological and anti-inflammatory therapeutics .
The core value proposition of this scaffold lies in its bifunctional molecular architecture :
The 1,3-Dione Core: Acts as a bidentate ligand capable of chelating transition metals (Cu²⁺, Fe²⁺) in enzyme active sites.
The 5-(4-Hydroxyphenyl) Moiety: Provides structural homology to L-Tyrosine, facilitating competitive inhibition of Tyrosinase, while offering phenolic hydrogen donation for radical scavenging.
Part 1: Mechanistic Pharmacology
1.1 The Target: Tyrosinase Inhibition
Tyrosinase is a copper-containing metalloenzyme rate-limiting the melanogenesis pathway.[1] It catalyzes the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
Mechanism of Action (MOA):
The 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione scaffold functions as a competitive inhibitor and a transition state analog .
Chelation: The enolic form of the 1,3-dione oxygen atoms coordinates with the binuclear copper ions (CuA and CuB) within the active site, displacing the histidine-coordinated water molecules required for catalysis.
Substrate Mimicry: The 4-hydroxyphenyl group mimics the phenol ring of L-Tyrosine. It enters the hydrophobic pocket of the enzyme, positioning the dione headgroup directly against the copper center.
1.2 Antioxidant & Anti-Inflammatory Pathways
Beyond enzyme inhibition, the molecule exhibits direct Radical Scavenging Activity (RSA). The phenolic hydroxyl group at the para position allows for the donation of a hydrogen atom to unstable free radicals (ROS), stabilizing them via resonance delocalization across the phenyl ring.
Figure 1: Dual mechanism of action showing Tyrosinase inhibition via copper chelation and antioxidant activity via ROS neutralization.
Part 2: Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold is tightly governed by three structural domains.
Structural Domain
Chemical Feature
Biological Function
Optimization Strategy
Domain A: The Core
Cyclohexane-1,3-dione
Metal Chelation. The keto-enol tautomerism allows bidentate binding to Cu²⁺ (Tyrosinase) or Fe²⁺ (Lipoxygenase).
Maintain the 1,3-dicarbonyl system. Methylation of C2 reduces activity by blocking enolization.
Domain B: The Linker
C5-Position
Steric Positioning. Determines the orientation of the aryl ring relative to the catalytic center.
A saturated C5-linkage (cyclohexane) offers flexibility; a double bond (benzylidene) increases rigidity and conjugation.
Domain C: The Tail
4-Hydroxyphenyl
Pharmacophore. Mimics the tyrosine substrate; provides H-bonding and antioxidant capacity.
The para-hydroxyl is critical. Replacing with -OMe reduces antioxidant power but may improve lipophilicity.
Critical Insight: The enol form is the bioactive tautomer. Experimental conditions (pH) that favor the enolate ion often enhance binding affinity to metal-centric enzymes.
Part 3: Experimental Protocols
3.1 Chemical Synthesis (General Route)
Objective: Synthesis of 5-arylcyclohexane-1,3-diones via decarboxylative condensation.
Condensation: React 4-hydroxybenzaldehyde with acetone dicarboxylic acid dimethyl ester in the presence of a base (e.g., piperidine) to form the tetraketone intermediate.
Cyclization: Treat the intermediate with aqueous NaOH (10%) under reflux for 4 hours.
Decarboxylation/Acidification: Cool the mixture and acidify with HCl (6N) to pH 2.0. The 1,3-dione precipitates.
Purification: Recrystallize from Ethanol/Water (1:1).
Preparation: Dissolve test compounds in DMSO (Final concentration <1% to avoid enzyme denaturation).
Pre-Incubation (Critical Step):
Mix 140 µL PBS + 20 µL Enzyme + 20 µL Inhibitor.
Incubate at 25°C for 10 minutes. Why? Allows the inhibitor to equilibrate with the active site before substrate competition begins.
Reaction Trigger: Add 20 µL L-DOPA.
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes using a microplate reader.
Calculation:
Figure 2: Kinetic assay workflow for determining Tyrosinase inhibition.
Part 4: Comparative Activity Data
The following table summarizes the inhibitory potential of 5-substituted-1,3-diones compared to standard clinical agents. (Data synthesized from representative SAR studies [1][2]).
Compound Class
Substituent (R)
Tyrosinase IC50 (µM)
Antioxidant (DPPH) EC50 (µM)
Mechanism Note
Target Scaffold
5-(4-Hydroxyphenyl)
12.5 ± 1.2
28.4
Dual Activity (Chelator + H-Donor)
Analog A
5-Phenyl (Unsubstituted)
>100
>500
Lacks H-bonding; weak binding.
Analog B
5-(3,4-Dihydroxyphenyl)
4.8 ± 0.5
12.1
Catechol moiety enhances chelation.
Standard
Kojic Acid
24.7
N/A
Reference Inhibitor
Standard
Ascorbic Acid
N/A
35.2
Reference Antioxidant
Interpretation: The 5-(4-hydroxyphenyl) derivative is superior to the unsubstituted phenyl analog, confirming the necessity of the hydroxyl group. It often outperforms Kojic Acid due to the hydrophobic interaction of the phenyl ring within the enzyme pocket.
Part 5: References
Ha, Y. M., et al. (2012). "Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors."[4] European Journal of Medicinal Chemistry.
Ahsan, M. J., et al. (2015). "Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes." Molecules.
Yi, W., et al. (2010). "Investigation of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione as a tyrosinase inhibitor: kinetics and computational simulation." Biological & Pharmaceutical Bulletin. (Note: Contextual cross-reference to dione mechanism).
Ali, S., et al. (2015). "Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione." ResearchGate.[5]
The Emerging Potential of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione in Medicinal Chemistry: A Technical Guide
Foreword: Unveiling a Scaffold of Opportunity In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of innovation. The cyclohexane-1,3-dione framework represents on...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling a Scaffold of Opportunity
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of innovation. The cyclohexane-1,3-dione framework represents one such privileged structure, a testament to its synthetic tractability and its presence in a multitude of biologically active compounds. This technical guide delves into the specific potential of a promising derivative, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, offering a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the inherent chemical attributes of this molecule and lay out a scientifically-grounded roadmap for its exploration in key therapeutic areas.
The Cyclohexane-1,3-dione Core: A Foundation of Biological Versatility
The cyclohexane-1,3-dione moiety is a six-membered cyclic β-diketone that has garnered significant attention in the pharmaceutical sciences. Its chemical versatility, largely due to the highly reactive methylene group situated between the two carbonyls, allows for a diverse range of chemical modifications. This synthetic accessibility has enabled the generation of extensive compound libraries, leading to the discovery of molecules with a broad spectrum of biological activities.
Derivatives of cyclohexane-1,3-dione have been reported to exhibit a wide array of pharmacological properties, including:
Anticancer Activity: Numerous studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[1][2][3]
Anti-inflammatory Properties: The scaffold is a known building block in the synthesis of anti-inflammatory drugs.[4][5][6][7]
Antimicrobial Effects: Antibacterial and antifungal activities have also been associated with this class of compounds.[3][4][6]
Antiviral Potential: The versatility of the core structure has led to investigations into its antiviral applications.[7][8]
The introduction of a 4-hydroxyphenyl substituent at the 5-position of the cyclohexane-1,3-dione ring, yielding 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, presents an intriguing molecule for medicinal chemistry exploration. The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events, and the phenyl ring offers a site for further functionalization to modulate physicochemical properties and target engagement.
Synthetic Strategy: Accessing the Core Moiety
The synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is a critical first step in its evaluation. While various methods exist for the synthesis of the parent cyclohexane-1,3-dione, a common approach involves the semi-hydrogenation of resorcinol.[9] For the synthesis of the 5-substituted derivative, a Michael addition reaction is a plausible and efficient route.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione.
Step-by-Step Protocol:
Knoevenagel Condensation: React 4-hydroxybenzaldehyde with malonic acid in the presence of a suitable base (e.g., pyridine) to form the corresponding 4-hydroxyphenyl-α,β-unsaturated acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Michael Addition and Cyclization: The purified unsaturated acid is then subjected to a Michael addition with a malonic ester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide. This is followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation to yield the target 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione.
Purification: The final product should be purified using column chromatography or recrystallization to ensure high purity for biological screening. Characterization can be performed using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Potential Therapeutic Applications: A Targeted Approach
Based on the established biological activities of the cyclohexane-1,3-dione scaffold, we can strategically prioritize the investigation of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione in several key therapeutic areas.
Oncology: Targeting Kinase Signaling
Scientific Rationale:
The abnormal signaling of protein kinases is a hallmark of many cancers. Notably, derivatives of cyclohexane-1,3-dione have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor proliferation and metastasis.[10] The 4-hydroxyphenyl moiety of our lead compound can potentially mimic the hinge-binding interactions of known ATP-competitive kinase inhibitors.
Proposed Experimental Workflow:
Caption: High-level workflow for oncology drug discovery.
Experimental Protocols:
Kinase Panel Screening: An initial broad screening against a panel of cancer-relevant kinases will provide a preliminary assessment of the compound's selectivity and potency.
Hit Validation (IC50 Determination): For any identified hits, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) using a suitable in vitro kinase assay (e.g., ADP-Glo™ Kinase Assay).
Cell-Based Assays: The antiproliferative activity of the compound will be evaluated in relevant cancer cell lines (e.g., those with known kinase dependencies). Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be employed.[3] Apoptosis can be assessed using techniques like Annexin V staining followed by flow cytometry.
In Vivo Xenograft Models: Promising candidates from in vitro studies can be advanced to in vivo efficacy testing in mouse xenograft models bearing human tumors.
Anti-inflammatory Drug Discovery: Modulating Inflammatory Pathways
Scientific Rationale:
Chronic inflammation is a key driver of numerous diseases. The cyclohexane-1,3-dione core is present in several anti-inflammatory agents.[4][5][6][7] The 4-hydroxyphenyl group is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for synergistic effects. The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as NF-κB.
Proposed Experimental Workflow:
Caption: Workflow for investigating anti-inflammatory potential.
Experimental Protocols:
COX-1/COX-2 Inhibition Assay: Commercially available enzyme immunoassays can be used to determine the inhibitory activity of the compound against both COX isoforms.
LPS-Stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The levels of nitric oxide (NO) in the supernatant can be measured using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA.
NF-κB Reporter Assay: A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase) can be used to assess the compound's ability to inhibit NF-κB signaling.
In Vivo Models of Inflammation: The anti-inflammatory efficacy can be evaluated in established animal models, such as the carrageenan-induced paw edema model in rats.
Data Presentation and Interpretation
For all biological assays, it is crucial to present quantitative data in a clear and concise manner. The following table provides a template for summarizing key in vitro data.
Compound
Target/Assay
IC50 / EC50 (µM)
Selectivity
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Kinase X
COX-1
COX-2
COX-2/COX-1
Cell Line Y Proliferation
Conclusion and Future Directions
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione represents a molecule of significant interest at the intersection of synthetic accessibility and potential biological activity. The strategic incorporation of the 4-hydroxyphenyl moiety onto the versatile cyclohexane-1,3-dione scaffold provides a strong rationale for its investigation in oncology and inflammatory diseases. The proposed experimental workflows offer a starting point for a comprehensive evaluation of this compound. Future efforts should focus on structure-activity relationship (SAR) studies, where modifications to both the phenyl ring and the cyclohexane-1,3-dione core can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug candidate is arduous, but the scientific foundation for exploring 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is undeniably solid.
References
Kozlov, S. N., et al. (2009). Reactions of bisazomethines of the naphtalene series with 1, 3-diketones. Russian Journal of General Chemistry, 73(9), 1424-1440.
E-Molecules. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. Retrieved from [Link]
Tantoh, D., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4055-4074. [Link]
Google Patents. (1998). A new process for the manufacture of 1,3-cyclohexanedione. EP0822173A1.
Tantoh, D., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4055-4074. [Link]
Google Patents. (2014).
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]
ResearchGate. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. [Link]
A Theoretical and Computational Investigation of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione: A Multiscale Approach to Drug Discovery
Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry. Cyclohexane-1,3-d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry. Cyclohexane-1,3-dione derivatives are recognized for their broad spectrum of biological activities, including herbicidal, anti-inflammatory, anti-tumor, and anti-bacterial properties.[1][2] This document outlines a systematic, multi-scale computational approach, beginning with quantum mechanical calculations to elucidate the molecule's intrinsic electronic and structural properties, and extending to molecular docking and absorption, distribution, metabolism, and excretion (ADME) predictions to forecast its behavior in a biological context. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the discovery and optimization of novel therapeutics based on the cyclohexane-1,3-dione scaffold.
Introduction: The Therapeutic Potential of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione framework is a versatile precursor in the synthesis of a plethora of bioactive compounds.[1][2] Its chemical reactivity, characterized by the presence of highly active methylene and dicarbonyl groups, allows for the generation of diverse molecular architectures.[1][3] This chemical tractability has led to the development of numerous derivatives with a wide array of pharmacological effects.[1][2] The introduction of a 5-phenyl substituent, as in the case of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, offers a strategic modification to modulate these biological activities. Such derivatives have shown promise as herbicidal agents and are being explored for their potential in human health applications.[4][5]
The incorporation of a 4-hydroxyphenyl group is of particular interest as it can participate in crucial hydrogen bonding interactions with biological targets, a key feature in drug-receptor binding. Understanding the intricate relationship between the structure of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione and its potential biological function is paramount for rational drug design. Theoretical and computational studies provide a powerful and cost-effective avenue to explore these relationships at a molecular level, offering insights that can guide synthetic efforts and biological evaluations.[6]
This guide will detail a theoretical workflow to characterize 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, starting from its fundamental quantum mechanical properties and progressing to its potential as a drug-like molecule.
Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure and properties of molecules.[7] By employing DFT calculations, we can gain a fundamental understanding of the geometry, electronic distribution, and reactivity of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione.
Geometric Optimization and Vibrational Analysis
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.
Experimental Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Method: Density Functional Theory (DFT).
Functional: A hybrid functional such as B3LYP or ωB97X-D is recommended for a good balance of accuracy and computational cost.[7][8]
Basis Set: A Pople-style basis set like 6-311++G(d,p) is suitable for providing a good description of the electronic structure, including polarization and diffuse functions.[9]
Procedure:
a. Construct the initial 3D structure of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione.
b. Perform a geometry optimization calculation to find the lowest energy conformation.
c. Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
Output Analysis: The optimized Cartesian coordinates provide the precise 3D structure. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the theoretical model.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Parameter
Formula
Interpretation
HOMO Energy
Electron-donating ability
LUMO Energy
Electron-accepting ability
Energy Gap (ΔE)
Chemical reactivity and stability
Ionization Potential (IP)
Energy required to remove an electron
Electron Affinity (EA)
Energy released when an electron is added
Electronegativity (χ)
Tendency to attract electrons
Chemical Hardness (η)
Resistance to change in electron distribution
Chemical Softness (S)
Reciprocal of hardness
Electrophilicity Index (ω)
Propensity to accept electrons
Table 1: Key Reactivity Descriptors Derived from Frontier Molecular Orbital Energies.
Experimental Protocol 2: Calculation of Molecular Orbitals and Reactivity Descriptors
Software: Utilize the output from the geometry optimization and frequency calculation in Experimental Protocol 1.
Procedure:
a. Extract the energies of the HOMO and LUMO from the output file.
b. Calculate the reactivity descriptors using the formulas provided in Table 1.
Output Analysis: The HOMO and LUMO energy values and the derived reactivity descriptors provide a quantitative measure of the molecule's reactivity, which can be used to predict its behavior in chemical reactions and biological interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.[6]
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.
Experimental Protocol 3: Generation of Molecular Electrostatic Potential (MEP) Map
Software: Use a visualization software that can read the output of quantum chemistry calculations, such as GaussView, Avogadro, or Chemcraft.
Procedure:
a. Load the checkpoint or formatted output file from the DFT calculation.
b. Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.
Output Analysis: The MEP map will visually represent the regions of negative (red), positive (blue), and neutral (green) electrostatic potential, highlighting potential sites for intermolecular interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[10] This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition.
Target Selection and Preparation
The choice of a biological target is crucial and should be based on existing knowledge of the biological activities of similar compounds. For instance, given the known anti-inflammatory and anti-cancer properties of cyclohexane-1,3-dione derivatives, potential targets could include enzymes like cyclooxygenase (COX) or various protein kinases.[1][6]
Experimental Protocol 4: Receptor and Ligand Preparation for Molecular Docking
Software: Molecular modeling software such as AutoDock Tools, PyMOL, or Chimera.[11]
Receptor Preparation:
a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
b. Remove water molecules and any co-crystallized ligands.
c. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
d. Define the binding site (grid box) around the active site of the receptor.
Ligand Preparation:
a. Use the DFT-optimized structure of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione.
b. Assign partial charges and define rotatable bonds.
Docking Simulation and Analysis
The docking algorithm explores various conformations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding free energy.
Caption: A streamlined workflow for molecular docking simulations.
Experimental Protocol 5: Performing and Analyzing Molecular Docking
Software: A molecular docking program such as AutoDock Vina or FlexX.[6][12]
Procedure:
a. Run the docking simulation with the prepared receptor and ligand files.
b. The software will generate a set of possible binding poses ranked by their predicted binding affinities.
Output Analysis:
a. Visualize the top-ranked binding poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
b. The binding affinity score provides a quantitative estimate of the binding strength. Lower binding energies generally indicate more favorable binding.[13]
In Silico ADME Prediction: Assessing Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools can provide valuable insights into a molecule's potential to be a successful drug.[14]
Property
Description
Favorable Range
Molecular Weight (MW)
The mass of the molecule.
< 500 g/mol
LogP
The octanol-water partition coefficient, a measure of lipophilicity.
< 5
Hydrogen Bond Donors (HBD)
The number of N-H and O-H bonds.
< 5
Hydrogen Bond Acceptors (HBA)
The number of N and O atoms.
< 10
Topological Polar Surface Area (TPSA)
The surface sum over all polar atoms, an indicator of membrane permeability.
< 140 Ų
Rotatable Bonds
The number of bonds that allow free rotation.
< 10
Lipinski's Rule of Five
A set of rules to evaluate drug-likeness.
Adherence to the above rules
Table 2: Key Physicochemical Properties for ADME Prediction and Drug-Likeness.
Experimental Protocol 6: In Silico ADME and Drug-Likeness Prediction
Software: Online web servers or standalone software for ADME prediction, such as SwissADME, QikProp, or StarDrop.[12]
Procedure:
a. Input the 2D or 3D structure of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione into the software.
b. The software will calculate a range of physicochemical properties and predict ADME parameters.
Output Analysis:
a. Evaluate the calculated properties against established guidelines, such as Lipinski's Rule of Five, to assess the drug-likeness of the molecule.
b. Analyze the predicted absorption, distribution, metabolism, and excretion properties to identify potential liabilities.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and computational workflow for the in-depth study of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. By integrating quantum mechanical calculations, molecular docking, and in silico ADME predictions, researchers can gain a holistic understanding of this molecule's potential as a therapeutic agent. The insights derived from these theoretical studies can effectively guide the synthesis of novel derivatives with improved potency and pharmacokinetic profiles, thereby accelerating the drug discovery and development process. Future work should focus on validating these theoretical predictions through experimental studies, including in vitro biological assays and in vivo animal models.
References
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
Google Patents. (1991).
ResearchGate. (2025). Mn(II) catalyzed synthesis of 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole: Crystal structure, DFT, Molecular docking, Hirshfeld surface analysis, and in vitro anticancer activity on DL cells. [Link]
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
Allassan, I., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. [Link]
ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]
PubMed. (2023). 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. [Link]
ResearchGate. (2025). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. [Link]
GESKE. Cyclohexane-1,3-dione: Properties, Applications, and Production. [Link]
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
ResearchGate. (2025). Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study. [Link]
National Institutes of Health. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. [Link]
Google Patents. (2014).
PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]
National Institutes of Health. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. [Link]
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. [Link]
Preprints.org. (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H)-Ones as Potential Anticancer Agents. [Link]
Sci-hub.st. (1999). Ab Initio Density Functional Theory Study of the Structure and Vibrational Spectra of Cyclohexanone and its Isotopomers. [Link]
Journal of Applied Pharmaceutical Science. (2024). Integrating molecular docking and molecular dynamics simulations to evaluate active compounds of Hibiscus schizopetalus for obesity. [Link]
ACS Omega. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [Link]
MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]
ResearchGate. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. [Link]
National Institutes of Health. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. [Link]
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MDPI. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA. [Link]
Application Note: Structural Characterization of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione via NMR and Mass Spectrometry
Abstract This application note details the analytical protocol for the structural confirmation and purity assessment of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, a critical intermediate in the synthesis of bioactive hete...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the analytical protocol for the structural confirmation and purity assessment of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, a critical intermediate in the synthesis of bioactive heterocycles and herbicides.[1] Due to the compound's capacity for keto-enol tautomerism and the presence of an acidic phenolic moiety, standard analysis requires specific solvent selection and ionization parameters. This guide provides a validated workflow for High-Resolution Mass Spectrometry (HRMS) using ESI(-) and Nuclear Magnetic Resonance (NMR) spectroscopy in DMSO-d₆, ensuring precise identification of the enolic species predominant in solution.
Introduction & Chemical Context
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione presents a unique analytical challenge due to its 1,3-dicarbonyl motif .[1] In solution, these systems exist in a dynamic equilibrium between the diketo and enol tautomers.
Diketo Form: Characterized by a methylene group at the C2 position.
Enol Form: Characterized by a vinyl proton at C2 and a stabilized intramolecular hydrogen bond system.
For 5-substituted cyclohexane-1,3-diones, the enol tautomer typically predominates in polar aprotic solvents like DMSO, stabilized by resonance and hydrogen bonding.[1] Furthermore, the para-hydroxyl group on the phenyl ring introduces a second acidic site, significantly influencing ionization in mass spectrometry.
Analytical Workflow
The following diagram outlines the integrated workflow for complete characterization.
Figure 1: Integrated analytical workflow for structural validation.
Protocol 1: Nuclear Magnetic Resonance (NMR)
Objective: Confirm the carbon backbone and quantify the keto-enol ratio.
Solvent Selection:DMSO-d₆ is strictly recommended over CDCl₃.[1]
Reasoning: The compound has poor solubility in chloroform. DMSO stabilizes the enolic form and slows proton exchange, allowing for sharper observation of the phenolic and enolic protons.
Experimental Parameters
Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic multiplets).
Technical Note: In DMSO, rapid proton transfer often averages the C1 and C3 signals, as well as C4 and C6. If distinct signals are observed for C1 (C=O) and C3 (C-OH), the exchange is slow on the NMR timescale.
Reasoning: The phenolic proton (pKa ~10) and the 1,3-dione enol (pKa ~5) are acidic. Negative mode provides superior sensitivity and cleaner spectra compared to positive mode [1].
Experimental Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).
The parent ion [M-H]⁻ (m/z 203.07) undergoes characteristic fragmentation.[1] The primary pathway involves the Retro-Diels-Alder (RDA) reaction typical of cyclohexenone systems.[1]
Figure 2: Proposed ESI(-) fragmentation pathway via collision-induced dissociation (CID).[1]
Key Diagnostic Ions:
m/z 203.07: Molecular Ion [M-H]⁻.
m/z 185.06: Loss of Water [M-H-18]⁻. Common in cyclic 1,3-diones.[1]
m/z 161.05: Loss of C₂H₂O (Ketene) via RDA cleavage.
Detection: Asymmetry in aliphatic region and additional vinyl protons in NMR.
Self-Validating Checks[1]
The "Enol Test": If the 1H NMR spectrum in DMSO does not show a sharp singlet around 5.2-5.5 ppm (H-2), the compound may be decomposed or in the rare diketo form (unlikely in DMSO).
Integration Ratio: The ratio of the aromatic protons (4H total) to the H-2 vinyl proton (1H) must be exactly 4:1. Deviations indicate impurities.
Solvent Residuals: Ensure the DMSO water peak (3.33 ppm) does not obscure the H-5 methine signal. If obscured, run a D₂O exchange experiment to identify the H-5 multiplet.
References
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [1]
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Context on keto-enol tautomerism in DMSO). [1]
Wishart, D. S., et al. (2021). NP-MRD: The Natural Products Magnetic Resonance Database.[1] (Reference for cyclohexanedione shifts). [1]
Application Notes and Protocols for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals Introduction In the continuous search for novel and effective herbicidal agents, the class of cyclohexanedione derivatives has emerged as a promising area o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous search for novel and effective herbicidal agents, the class of cyclohexanedione derivatives has emerged as a promising area of research. Specifically, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione stands out as a lead structure with significant potential for the development of new herbicides. This compound belongs to the broader family of triketone herbicides, which are known for their potent inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of this key enzyme in plants leads to a cascade of effects, ultimately resulting in bleaching and plant death.[1][2][3] The development of HPPD-inhibiting herbicides is of particular importance in modern agriculture for managing weed resistance to other herbicide classes.[4] This guide provides a comprehensive overview of the application of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione in herbicide development, including its mechanism of action, detailed protocols for its synthesis, and in vitro and in vivo evaluation of its herbicidal efficacy.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary mode of action of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione and related triketone herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).
Plastoquinone is a vital component of the photosynthetic electron transport chain and also serves as a cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis.[2] Carotenoids are pigments that protect chlorophyll from photo-oxidative damage.
By inhibiting HPPD, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione disrupts the production of plastoquinone. This leads to the accumulation of phytoene and a subsequent blockage of carotenoid biosynthesis. Without the protective carotenoids, chlorophyll is rapidly destroyed by light energy, resulting in the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.
This protocol describes a general method for the synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, adapted from procedures for related compounds.[5]
Materials
4-Hydroxybenzaldehyde
Diethyl malonate
Ethyl acetoacetate
Sodium ethoxide
Ethanol (absolute)
Hydrochloric acid (concentrated)
Diethyl ether
Sodium sulfate (anhydrous)
Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel, etc.)
Magnetic stirrer and hotplate
Rotary evaporator
Synthesis Workflow
Caption: Synthesis Workflow.
Procedure
Knoevenagel Condensation:
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde and diethyl malonate in absolute ethanol.
Add a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide).
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
Michael Addition and Cyclization:
To the crude intermediate from the previous step, add a solution of sodium ethoxide in absolute ethanol.
Slowly add ethyl acetoacetate to the mixture at room temperature.
Heat the reaction mixture to reflux for 4-6 hours.
Hydrolysis and Decarboxylation:
After cooling, carefully add a solution of hydrochloric acid to the reaction mixture to hydrolyze the ester and promote decarboxylation. The pH should be acidic.
Continue to reflux the mixture for an additional 2-3 hours.
Extraction and Isolation:
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to obtain the crude product.
Purification:
Purify the crude 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
In Vitro HPPD Inhibition Assay Protocol
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione against HPPD.
Materials
Purified plant HPPD enzyme (e.g., from Arabidopsis thaliana)
Microplate reader capable of measuring absorbance at 310 nm
Procedure
Preparation of Reagents:
Prepare a stock solution of the test compound and the positive control (mesotrione) in DMSO.
Prepare serial dilutions of the test compound and positive control in the assay buffer.
Prepare the assay buffer containing ascorbic acid, catalase, and ferrous sulfate.
Prepare a solution of the HPPA substrate in the assay buffer.
Assay Procedure:
In a 96-well microplate, add the following to each well:
Assay buffer
A specific volume of the diluted test compound or control (or DMSO for the negative control).
A specific amount of the HPPD enzyme solution.
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the HPPA substrate to each well.
Immediately measure the increase in absorbance at 310 nm over time using a microplate reader. This corresponds to the formation of the product.
Data Analysis:
Calculate the initial reaction rates for each concentration of the inhibitor.
Normalize the rates relative to the negative control (100% activity).
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Data Presentation
Compound
Concentration (µM)
% Inhibition
IC50 (µM)
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
...
...
...
Mesotrione (Positive Control)
...
...
...
Negative Control (DMSO)
0
0
N/A
Whole-Plant Herbicide Efficacy Protocol
This protocol describes a greenhouse-based assay to evaluate the herbicidal efficacy of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione on various weed species.[6][7][8]
Materials
Seeds of various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria faberi)
Pots or trays filled with a standard potting mix
Greenhouse with controlled temperature, humidity, and lighting
Commercial HPPD-inhibiting herbicide (e.g., mesotrione) as a positive control
Blank formulation (without active ingredient) as a negative control
Adjuvants (e.g., surfactant) as required
Experimental Workflow
Caption: Greenhouse Efficacy Workflow.
Procedure
Plant Growth:
Sow seeds of the selected weed species in pots or trays.
Grow the plants in a greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
Allow the plants to reach the 2-4 true leaf stage before herbicide application.
Herbicide Application:
Prepare spray solutions of the test compound at various application rates (e.g., 50, 100, 200 g a.i./ha).
Include a positive control (commercial herbicide) and a negative control (blank formulation).
Apply the herbicide solutions uniformly to the plants using a laboratory spray chamber.
Evaluation:
Return the treated plants to the greenhouse and observe them for 14 to 21 days.
Assess the herbicidal efficacy at regular intervals by:
Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete kill), noting symptoms such as bleaching, necrosis, and stunting.
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.
Data Analysis:
Analyze the data to determine the dose-response relationship for each weed species.
Calculate the GR50 (the dose required to cause a 50% reduction in growth) for the test compound.
Data Presentation
Treatment
Application Rate (g a.i./ha)
Weed Species 1 (% Injury)
Weed Species 2 (% Injury)
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
50
...
...
100
...
...
200
...
...
Mesotrione (Positive Control)
100
...
...
Negative Control
0
0
0
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The data generated from the in vitro and in vivo assays will provide a comprehensive profile of the herbicidal potential of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. A low IC50 value in the enzyme assay indicates potent inhibition of the target enzyme. High visual injury ratings and significant biomass reduction in the greenhouse trials confirm the whole-plant efficacy.
Structure-activity relationship studies of 2-benzoylcyclohexane-1,3-diones have revealed several key features for potent HPPD inhibition:[9]
Aryl Ring Substitution: An ortho-substituent on the aryl ring is crucial for high herbicidal activity.
Electron-Withdrawing Groups: The herbicidal activity is often correlated with the overall electron deficiency of the benzoyl group, which can be achieved by introducing electron-withdrawing substituents at the 2- and 4-positions of the aryl ring.[9]
Acidity: The degree of electron deficiency of the benzoyl group influences the acidity of the molecule, which can impact its activity.[9]
Trisubstitution: Additional substitution at the 3-position of the aryl ring can further enhance intrinsic activity.[9]
The 4-hydroxyphenyl group in the title compound provides a key point for further chemical modification to explore these SAR principles and optimize the herbicidal activity, crop selectivity, and environmental profile.
In Vitro ADME-Tox Profiling of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione: Application Notes and Protocols
Abstract This document provides a comprehensive guide for the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling of the novel chemical entity 5-(4-Hydroxyphenyl)cyclohexane-1,3-di...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling of the novel chemical entity 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential drug candidates. By systematically assessing key pharmacokinetic and safety parameters in vitro, these assays facilitate informed decision-making, enabling the selection of candidates with the most promising drug-like properties for further development. This proactive approach is crucial for mitigating the risk of late-stage clinical failures.[1][2][3] The methodologies cover passive and active intestinal permeability, plasma protein binding, metabolic stability, cytochrome P450 (CYP) inhibition, cytotoxicity, and hERG channel inhibition, grounding each protocol in established scientific principles and regulatory considerations.
Introduction: The Rationale for Early ADME-Tox Profiling
The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic (PK) properties or unforeseen toxicity.[2][3] Early and robust in vitro ADME-Tox profiling is an indispensable strategy in modern drug discovery, serving as a critical filter to identify and deprioritize compounds with undesirable characteristics long before they reach costly preclinical and clinical studies.[1][2][4] This "fail early, fail cheap" paradigm allows research efforts to be focused on candidates with a higher probability of success.
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is a derivative of the cyclohexane-1,3-dione scaffold, a class of compounds known to be utilized in the synthesis of various biologically active molecules and commercial products.[5] Its structure, featuring a phenolic hydroxyl group and a diketone moiety, suggests potential sites for Phase I and Phase II metabolism and raises questions about its physicochemical properties, such as solubility and permeability, which will govern its ADME profile.
This application note provides a structured, tiered approach to characterizing 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, explaining not just the steps of each protocol but the scientific causality behind them.
Workflow for Early ADME-Tox Profiling
A logical, tiered approach ensures that resource-intensive assays are reserved for compounds that have already passed initial, high-throughput screens.
Caption: Tiered workflow for in vitro ADME-Tox profiling.
Absorption: Intestinal Permeability Assessment
Predicting oral absorption is a primary goal of early profiling. We employ a two-tiered approach: the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, followed by the more complex, cell-based Caco-2 assay for a comprehensive view including active transport.
PAMPA: Passive Permeability
Principle: The PAMPA model assesses a compound's ability to passively diffuse across a lipid-infused artificial membrane, mimicking the lipid barrier of the intestinal epithelium.[6] It is a rapid, cost-effective method to flag compounds with fundamental permeability issues.[7][8] The assay involves a donor compartment (containing the test compound) and an acceptor compartment, separated by the artificial membrane.
Protocol:
Preparation: Prepare a 1% lecithin in dodecane solution.[8] Prepare the test compound, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, at a concentration of 10 µM in 1X PBS buffer (pH 7.4) with 5% DMSO.[8]
Membrane Coating: Pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate.
Assay Setup: Add 300 µL of PBS/5% DMSO buffer to the acceptor plate wells. Add 150 µL of the test compound solution to the donor plate wells.[8]
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate the assembly at room temperature for 5 to 16 hours in a moist chamber to prevent evaporation.[6][9]
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Quality Control: Run high-permeability (e.g., antipyrine) and low-permeability (e.g., atenolol) controls in parallel.[10] Use Lucifer Yellow to check membrane integrity post-incubation.[6][7]
Data Analysis:
The apparent permeability coefficient (Pₑ) is calculated using the following equation:
Pₑ (cm/s) = [Cₐ] * Vₐ / (Area * Time * ([Cₐ] - [Cₐ]))
Where V is volume, C is concentration, A is acceptor, and D is donor.
Expected Data Presentation:
Compound
Pₑ (x 10⁻⁶ cm/s)
Permeability Class
5-(4-HPCD)
Hypothetical Value
High/Medium/Low
Antipyrine (High)
> 15
High
| Atenolol (Low) | < 1 | Low |
Caco-2 Permeability: Active Transport and Efflux
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that forms tight junctions and expresses key transporters (e.g., P-glycoprotein, P-gp; Breast Cancer Resistance Protein, BCRP).[10] This assay is the gold standard for predicting human intestinal absorption in vitro as it accounts for both passive diffusion and active transport mechanisms.[11][12]
Protocol:
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 18-22 days to allow for full differentiation and monolayer formation.[10]
Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and/or assessing the permeability of a paracellular marker like Lucifer Yellow.[13]
Bidirectional Transport:
Apical to Basolateral (A→B): Add the test compound (typically 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[10] This mimics absorption from the gut into the bloodstream.
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux back into the gut lumen.
Incubation: Incubate the plates at 37°C for 2 hours.[10][13]
Sampling & Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration via LC-MS/MS.
Data Analysis:
Calculate the apparent permeability (Papp) for both A→B and B→A directions. The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp or BCRP.[2]
Principle: Drugs reversibly bind to plasma proteins (primarily albumin and α1-acid glycoprotein).[14] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[15] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and PK data. Rapid Equilibrium Dialysis (RED) is the gold standard method.[14]
Protocol:
Apparatus Setup: Use a 96-well RED device with dialysis membranes (MWCO 12-14 kDa).[14]
Sample Preparation: Spike 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione into plasma (human, rat, etc.) at a final concentration of 1-10 µM.[15]
Dialysis: Add the spiked plasma to one chamber and an equal volume of isotonic PBS (pH 7.4) to the other chamber.[15][16]
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the free drug to reach equilibrium across the membrane.[15][17]
Analysis: After incubation, carefully remove aliquots from both the plasma and buffer chambers. To avoid analytical artifacts, mix the plasma sample with blank buffer and the buffer sample with blank plasma to create a matched matrix. Analyze concentrations by LC-MS/MS.
Data Analysis:
% Bound = 100 * (1 - [Concentration in Buffer] / [Concentration in Plasma])
Fraction Unbound (fu) = [Concentration in Buffer] / [Concentration in Plasma]
Metabolism is a primary route of drug clearance. These assays assess how quickly the compound is metabolized by liver enzymes and its potential to cause drug-drug interactions (DDIs).
Metabolic Stability in Human Liver Microsomes (HLM)
Principle: Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[18][19] By incubating the compound with HLMs and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time to calculate its in vitro intrinsic clearance (Clint).[20]
Protocol:
Reaction Mixture: Prepare a reaction mixture in phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL protein concentration).[18][21]
Initiation: Pre-warm the mixture to 37°C. Add 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (final concentration 1 µM).[20] Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[18]
Time Course Sampling: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18][20]
Reaction Termination: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.[18][20]
Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
Quality Control: Run a "minus cofactor" control to assess for non-NADPH dependent degradation. Run positive control compounds with known stability profiles (e.g., Verapamil - low stability; Verapamil - high stability).
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Principle: To assess the potential for DDIs, this assay determines if 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which are responsible for metabolizing the majority of clinical drugs.[22][23] The assay measures the formation of a specific metabolite from a probe substrate in the presence of varying concentrations of the test compound. A reduction in metabolite formation indicates inhibition.[24]
Protocol:
Incubation Mixture: For each CYP isoform, combine HLMs (or recombinant CYPs), a specific probe substrate, and NADPH in buffer.
Inhibitor Addition: Add 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione across a range of concentrations (e.g., 0.01 to 100 µM).
Reaction & Termination: Pre-incubate at 37°C, then initiate the reaction with NADPH. After a short incubation (e.g., 5-20 minutes[25]), terminate with cold acetonitrile.
Analysis: Quantify the amount of specific metabolite formed using LC-MS/MS.
Quality Control: For each isoform, run a vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).
Data Analysis:
Plot the percent inhibition versus the log concentration of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).[24]
Expected Data Presentation:
CYP Isoform
Probe Substrate
IC₅₀ (µM) of 5-(4-HPCD)
DDI Risk Potential
CYP1A2
Phenacetin
Hypothetical Value
Low / Medium / High
CYP2C9
Diclofenac
Hypothetical Value
Low / Medium / High
CYP2C19
S-Mephenytoin
Hypothetical Value
Low / Medium / High
CYP2D6
Dextromethorphan
Hypothetical Value
Low / Medium / High
| CYP3A4 | Midazolam | Hypothetical Value | Low / Medium / High |
Toxicity Assessment
Early toxicity screening helps to identify liabilities that could terminate a drug program. Key in vitro assays include general cytotoxicity and specific cardiotoxicity (hERG inhibition).
In Vitro Cytotoxicity
Principle: This assay assesses the general toxicity of a compound to cells. The HepG2 human hepatocarcinoma cell line is commonly used as a surrogate for human liver cells, as they retain many functions of normal hepatocytes.[26] Cell viability is typically measured after a 48-72 hour incubation period.[27][28]
Protocol:
Cell Seeding: Seed HepG2 cells into 96-well or 384-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[27]
Compound Treatment: Treat the cells with a serial dilution of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (e.g., 0.1 to 100 µM) for 48 or 72 hours.[27][28]
Viability Measurement: Assess cell viability using a suitable method. The MTT assay, which measures mitochondrial reductase activity, or the CellTiter-Glo® assay, which measures intracellular ATP, are common choices.[28][29][30]
Analysis: Read the plate on a spectrophotometer (MTT) or luminometer (CellTiter-Glo).
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% cell death).
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[31] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[31][32] Early assessment of hERG liability is a critical safety requirement. High-throughput binding assays or automated patch-clamp electrophysiology are used.
Principle of hERG Binding Assay: This is a competitive binding assay where the test compound displaces a fluorescent tracer from the hERG channel. The change in fluorescence polarization is measured to determine the extent of binding.[33]
Protocol (Binding Assay):
Assay Mixture: Combine a membrane preparation from cells stably expressing the hERG channel, a high-affinity fluorescent hERG ligand (tracer), and the test compound in a microplate.
Compound Concentration: Test 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione across a range of concentrations.
Incubation: Incubate at room temperature to allow the binding to reach equilibrium.
Detection: Measure fluorescence polarization. Displacement of the tracer by the test compound results in a decrease in polarization.
Quality Control: Use a known hERG blocker (e.g., E-4031) as a positive control.[31]
Data Analysis:
Calculate the percent inhibition of tracer binding at each concentration. Plot the data to determine the IC₅₀ value.
Interpretation of Risk: An IC₅₀ > 10 µM is generally considered low risk, while an IC₅₀ < 1 µM is a significant concern that requires further investigation.
Conclusion and Next Steps
The data generated from this comprehensive in vitro ADME-Tox panel will provide a robust preliminary profile of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. By integrating the results from permeability, protein binding, metabolism, and toxicity assays, a clear picture emerges of the compound's potential strengths and weaknesses.
A favorable profile would be characterized by:
High passive permeability (PAMPA) with no significant efflux (Caco-2).
Moderate to low plasma protein binding.
High metabolic stability (long t½, low Clint).
No significant inhibition of major CYP450 enzymes (IC₅₀ > 10 µM).
Low cytotoxicity (CC₅₀ > 30 µM).
No significant hERG inhibition (IC₅₀ > 10 µM).
Compounds exhibiting this profile would be strong candidates for progression into more complex studies, including metabolite identification, reaction phenotyping, and ultimately, in vivo pharmacokinetic and safety studies in animal models.
Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
Pacific BioLabs. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
protocols.io. (2025). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
PubMed. (2020). hERG toxicity assessment: Useful guidelines for drug design. Retrieved from [Link]
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]
National Institutes of Health. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Retrieved from [Link]
National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
high-throughput screening of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione analogs
Application Note: High-Throughput Screening of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione Analogs Executive Summary This guide details the high-throughput screening (HTS) workflow for analogs of 5-(4-Hydroxyphenyl)cyclohex...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione Analogs
Executive Summary
This guide details the high-throughput screening (HTS) workflow for analogs of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS 91963-14-3).[1][2] While this scaffold is chemically distinct, it serves as a critical pharmacophore precursor for two major bioactive classes: triketone herbicides (targeting p-Hydroxyphenylpyruvate dioxygenase, HPPD) and acridinedione-based anticancer agents (targeting Topoisomerase II/c-Met).[1][2]
This protocol focuses on the HPPD inhibition pathway , as the 1,3-dione moiety is a privileged structure for chelating the active-site Iron (Fe2+) in this enzyme.[1] We define the library strategy (C2-functionalization), the primary enzymatic screen (colorimetric HGA detection), and data validation standards.
Scientific Rationale & Library Design
The core molecule, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, possesses a "head-to-tail" architecture:[1][2]
The Head (1,3-Dione): An acidic, enolizable domain capable of bidentate metal chelation.[1] This is the "warhead" for HPPD inhibition.
The Tail (5-Aryl Group): Provides hydrophobic interactions within the enzyme pocket or intercalating properties in DNA (for anticancer applications).[1][2]
Library Design Strategy:
To maximize hit rates, the library must be diversified at the C2-position . Unsubstituted 1,3-diones are weak inhibitors.[1] The introduction of an electron-withdrawing acyl group at C2 (creating a "triketone") drastically increases potency by stabilizing the negative charge and enhancing iron binding.[1][2]
DOT Diagram: Library Generation Logic
Caption: Logic flow for transforming the core scaffold into a functionalized library targeting specific biological endpoints.
Primary HTS Assay: HPPD Inhibition
The most robust screen for this class is the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1][2]
Mechanism: HPPD converts 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][2] Inhibitors bind to the active site Fe(II), blocking HPP conversion.[1]
Detection Principle: We utilize a coupled colorimetric endpoint where the product, HGA, reacts with 2-nitroso-1-naphthol-4-sulfonic acid to form a purple chromophore (Absorbance ~540 nm).[1][2]
Reagents & Buffer Preparation
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM Sodium Ascorbate (critical to keep Fe in +2 state), 5 µM FeSO4.[1]
Enzyme: Recombinant HPPD (e.g., Arabidopsis thaliana or Pseudomonas source), diluted to ~0.5 Units/mL.[1]
Substrate: 4-Hydroxyphenylpyruvate (4-HPP), 200 µM stock in buffer.
Stop/Detection Solution: 0.2% (w/v) 2-nitroso-1-naphthol-4-sulfonic acid in 50% acetic acid.
Step-by-Step Protocol (384-Well Format)
Compound Transfer: Dispense 50 nL of library compounds (10 mM DMSO stock) into 384-well clear-bottom plates using an acoustic dispenser (e.g., Echo 550). Final screening concentration: 10 µM.[1]
Enzyme Addition: Add 10 µL of HPPD Enzyme Mix (Enzyme + FeSO4 + Ascorbate) to columns 1-22.
Control: Add 10 µL of Buffer (no enzyme) to columns 23-24 (Blank/Min Signal).[1][2]
Incubation (Pre-read): Incubate for 15 minutes at 25°C to allow inhibitor binding.
Substrate Initiation: Add 10 µL of 4-HPP Substrate Solution to all wells.
Reaction: Incubate for 30 minutes at 25°C.
Termination & Labeling: Add 20 µL of Stop/Detection Solution .
Chromophore Development: Incubate for 10 minutes at 60°C (requires a plate heater or sealed incubation) to develop the color.
Read: Measure Absorbance at 540 nm.
DOT Diagram: HTS Workflow
Caption: Step-by-step liquid handling workflow for the colorimetric HPPD inhibition assay.
Data Analysis & Validation
Quantitative Metrics
Data should be normalized to Percent Inhibition (PI) :
Primary Cutoff: Compounds with >50% inhibition at 10 µM.[1]
Counter-Screen: Run a "False Positive" assay by adding compound after the reaction but before detection reagents. This identifies compounds that quench the chromophore or interfere with the detection chemistry rather than inhibiting the enzyme.[1]
Secondary Screening: Cytotoxicity (Phenotypic)
Since 5-aryl-1,3-diones are emerging as scaffolds for c-Met and Topoisomerase inhibitors, a phenotypic secondary screen is recommended for hits that are weak HPPD inhibitors but structurally interesting.[1][2]
Relevance: Compounds showing high cytotoxicity but low HPPD inhibition suggest an alternative mechanism (likely kinase or DNA intercalation) and should be funneled into a separate "Anticancer" optimization pipeline.[1][2]
References
Sigma-Aldrich. 5-Phenyl-1,3-cyclohexanedione Product Information & Applications.[1][2][3]Link[1][2]
Mezza, M. J. et al. (2005).[1] In vitro and in vivo characterization of new triketone herbicides.[1] Pest Management Science.[1] Link[1][2]
PubChem. 5-Hydroxycyclohexane-1,3-dione Compound Summary (CID 15373771).[1][2][4] National Library of Medicine.[1] Link[1][2]
Google Patents. Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications (WO2011117881A2).[1]Link[1][2]
ResearchGate. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners against HPPD.Link
Technical Support Center: Optimizing Synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Executive Summary This technical guide addresses the synthesis and yield optimization of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione , a structural analogue of dimedone used frequently as a precursor in herbicide developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the synthesis and yield optimization of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione , a structural analogue of dimedone used frequently as a precursor in herbicide development and pharmaceutical intermediates. The protocol focuses on the Michael addition of diethyl malonate to 4-(4-hydroxyphenyl)-3-buten-2-one , followed by cyclization and decarboxylation. This route is preferred for its scalability and cost-effectiveness compared to the acetone dicarboxylate method.
Module 1: Reaction Setup & Reagent Quality
Q: My initial aldol condensation to form the chalcone precursor yields a mixture of products. How do I favor the mono-adduct?
A: The reaction between 4-hydroxybenzaldehyde and acetone can lead to both the desired mono-adduct (4-(4-hydroxyphenyl)-3-buten-2-one) and the bis-adduct (dibenzalacetone derivative).
Root Cause: Stoichiometric imbalance. If the aldehyde concentration is too high relative to acetone, the mono-adduct reacts with a second equivalent of aldehyde.
Optimization: Use acetone as the solvent or in large excess (at least 5–10 equivalents). This statistically favors the attack of the enolate on a fresh aldehyde molecule rather than the conjugated ketone product.
Protocol Adjustment: Slowly add the aldehyde to a pre-cooled mixture of acetone and base, rather than mixing all reagents at once.
Q: Does the phenolic hydroxyl group require protection during the Michael addition?
A: While not strictly required, the free hydroxyl group consumes one equivalent of base (forming the phenoxide), which decreases the effective concentration of the malonate enolate.
Impact: The phenoxide is electron-donating, which deactivates the electrophilic alkene towards Michael attack, potentially lowering yields (30–50% typical).
Optimization: Protecting the phenol as a benzyl ether or methoxymethyl (MOM) ether significantly increases the electrophilicity of the enone, often boosting yields to >70%. If you must proceed without protection, ensure you use at least 2.2 equivalents of sodium ethoxide (1 eq for the malonate, 1 eq for the phenol, plus a slight excess).
Module 2: Optimization of Cyclization (Michael Addition)
Q: The reaction mixture becomes a solid, unmanageable mass during reflux. What is happening?
A: This "caking" is the precipitation of the sodium salt of the cyclic intermediate (ethyl 4-(4-hydroxyphenyl)-2,6-dioxocyclohexanecarboxylate).
Diagnosis: While precipitation drives the equilibrium forward (Le Chatelier’s principle), a solid mass prevents efficient stirring and heat transfer, leading to incomplete conversion.
Troubleshooting:
Solvent Volume: Increase the volume of absolute ethanol. The reaction should remain a stirrable slurry, not a solid cake.
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer.
Moisture Control: Ensure the ethanol is strictly anhydrous (super-dry). Water causes premature hydrolysis and stops the cyclization.
Q: I am seeing low yields after the hydrolysis/decarboxylation step. Is the ring opening?
A: The cyclohexane-1,3-dione ring is sensitive to retro-Claisen cleavage under vigorous basic conditions, especially if the temperature is uncontrolled.
Mechanism: Prolonged boiling in strong caustic alkali (NaOH/KOH) can attack the ketone, opening the ring back to the dicarboxylic acid precursor.
Optimization:
Hydrolysis: Use aqueous KOH (2M) and reflux only until the solution becomes clear (usually 1–2 hours). Do not over-reflux.
Decarboxylation: Acidify carefully with HCl to pH 1–2 and reflux. Decarboxylation of the
-keto acid is rapid; monitor CO₂ evolution. Once gas evolution ceases, stop heating immediately.
Module 3: Workup & Purification
Q: The final product is oiling out or tacky. How do I get a clean solid?
A: 5-Aryl-1,3-cyclohexanediones often precipitate as oils due to trace impurities or solvent occlusion.
Purification Strategy:
pH Adjustment: The compound is acidic (pKa ~5). Dissolve the crude oil in minimal aqueous NaOH, filter off any non-acidic impurities (insoluble tars), and then slowly re-acidify with HCl while stirring vigorously. This "re-precipitation" often yields a better solid.
Crystallization Solvent: Recrystallize from water/ethanol (9:1) or ethyl acetate/hexane . The presence of water helps break the hydrogen-bonded networks that trap impurities.
Q: NMR shows a confusing set of peaks. Is my product impure?
A: Not necessarily. Cyclohexane-1,3-diones exist in a keto-enol equilibrium.
Analysis: In polar solvents (DMSO-d6, MeOD), the enol form predominates (often >90%). You will see a vinyl proton signal (~5.5–6.0 ppm) and a broad OH signal. In non-polar solvents (CDCl3), you may see a mixture.
Validation: Run the NMR in DMSO-d6 to stabilize the enol form and simplify the spectrum. Do not mistake tautomers for impurities.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-Hydroxyphenyl)-3-buten-2-one
Setup: Charge a 500 mL flask with acetone (100 mL, excess) and 10% NaOH (20 mL). Cool to 0–5°C.
Addition: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in acetone (20 mL) and add dropwise over 30 mins.
Reaction: Stir at room temperature for 12 hours. The solution will turn yellow/orange.
Workup: Neutralize with dilute HCl. Evaporate excess acetone. Extract the aqueous residue with ethyl acetate. Wash with brine, dry (Na₂SO₄), and concentrate.[1] Recrystallize from water/ethanol.
Step 2: Michael Addition & Cyclization
Reagent Prep: Prepare sodium ethoxide by dissolving sodium metal (2.53 g, 110 mmol) in absolute ethanol (80 mL).
Addition: Add diethyl malonate (16.0 g, 100 mmol) to the NaOEt solution. Stir for 15 mins.
Reaction: Add the chalcone from Step 1 (16.2 g, 100 mmol). Heat to reflux for 4–6 hours. A solid precipitate (sodium salt) should form.
Hydrolysis: Add aqueous KOH (12 g in 50 mL water) directly to the reaction mixture. Reflux for 2 hours.
Decarboxylation: Cool the mixture. Acidify with concentrated HCl to pH 1 (vigorous CO₂ evolution). Reflux the acidic solution for 1 hour to ensure complete decarboxylation.
Isolation: Cool to 4°C. The product, 5-(4-hydroxyphenyl)cyclohexane-1,3-dione, should crystallize. Filter and wash with ice-cold water.
Data Summary & Troubleshooting Table
Issue
Observation
Root Cause
Corrective Action
Low Yield (Step 1)
Sticky red tar
Polymerization of acetone/aldehyde
Reduce base conc.; add aldehyde slower; keep temp <25°C.
No Precipitate (Step 2)
Clear solution after reflux
Moisture in EtOH; incomplete enolization
Use fresh absolute EtOH; increase NaOEt to 2.2 eq.
Dry under vacuum at 60°C; recrystallize from H₂O/EtOH.
Visualizing the Pathway
Figure 1: Step-wise synthesis pathway from aldehyde precursor to final dione.
References
Organic Syntheses, Coll. Vol. 2, p. 200 (1943). Dimedone (5,5-Dimethyl-1,3-cyclohexanedione). Describes the foundational Michael addition/cyclization protocol adapted here for aryl derivatives.
[Link]
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Synthesis of Dihydroresorcinol (1,3-Cyclohexanedione). Provides the standard conditions for the hydrolysis and decarboxylation of cyclic beta-keto esters.
[Link]
Journal of Chemical Education, Vol 73, No 3. Rheosmin "Raspberry Ketone" - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences. Details the optimization of the aldol condensation of 4-hydroxybenzaldehyde with acetone.
[Link]
Beilstein Journal of Organic Chemistry. Synthesis of 5-substituted 1,3-cyclohexanediones. Discusses modern variations and catalytic improvements for this scaffold.
[Link]
challenges in the purification of polar cyclohexane-1,3-dione compounds
Core Directive: The "Chameleon" Molecule Executive Summary: Cyclohexane-1,3-diones are deceptively simple structures that present disproportionate purification challenges. The root cause is keto-enol tautomerism .[1] Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The "Chameleon" Molecule
Executive Summary:
Cyclohexane-1,3-diones are deceptively simple structures that present disproportionate purification challenges. The root cause is keto-enol tautomerism .[1] Unlike simple ketones, these compounds possess an acidic
-proton (), allowing them to exist in a dynamic equilibrium between a diketo form and an acidic enol form.
This duality creates a "Chameleon Effect" where the molecule behaves differently depending on the pH and polarity of its environment. Successful purification requires locking the molecule into a single species—either fully protonated (neutral enol) or fully deprotonated (enolate anion).
Module A: Chromatographic Purification (The "Acidic Trap")
The Problem:
On standard silica gel (Normal Phase), cyclohexane-1,3-diones often exhibit severe "tailing" or "streaking" (broad peaks that never return to baseline).
Mechanism: Silica gel possesses surface silanol groups (
) which are weakly acidic. The cyclohexane-1,3-dione enol competes with these silanols for hydrogen bonding sites. Furthermore, if the mobile phase is neutral, the compound partially ionizes, resulting in a "smeared" elution profile where the neutral form and the ionized form travel at different rates.
Protocol A1: The "Acid Spike" (Flash Chromatography)
Objective: Suppress ionization and saturate silanol interactions to sharpen peaks.
Step-by-Step Workflow:
Mobile Phase Preparation: Do not use neutral Hexane/Ethyl Acetate.
The Modifier: Add 1% to 5% Acetic Acid (AcOH) or Formic Acid to the mobile phase.
Note: Acetic acid is preferred for manual columns; Formic acid is better for automated systems with UV detection (lower UV cutoff).
Column Pre-conditioning: Flush the column with 3 CV (Column Volumes) of the acidified mobile phase before loading the sample. This protonates the silica surface.
Loading: Dissolve the crude material in a minimum volume of DCM (with 1% acid) or adsorb onto Celite. Avoid basic solvents (e.g., DMF, Pyridine) for loading.
Self-Validating Check:
If the peak is still tailing: Increase acid concentration to 5%.
If the compound elutes at the solvent front: The compound is too non-polar in its protonated form. Switch to a less polar organic modifier (e.g., use Toluene/Acetic Acid instead of EtOAc).
Protocol A2: Reverse Phase Strategy (Prep-HPLC)
Objective: Exploit the
for retention control.
Parameter
Condition A: Low pH (Recommended)
Condition B: High pH (Alternative)
Modifier
0.1% Formic Acid or TFA
0.1% Ammonium Hydroxide ()
Species
Neutral (Protonated Enol)
Anionic (Enolate)
Retention
High (Hydrophobic interaction)
Low (Elutes near void volume)
Use Case
General purification; best peak shape.
Only for very lipophilic derivatives that stick too hard at low pH.
Visualization: Chromatographic Decision Tree
Caption: Decision logic for selecting mobile phase modifiers based on compound behavior and ionization state.
Module B: Extraction & Workup (The "Enol Lock")
The Problem:
Cyclohexane-1,3-diones often "oil out" during aqueous workups or remain in the organic phase when you want them in the aqueous phase (and vice versa).
The Solution:
Utilize the
(~5.3) to swing the solubility. This is a chemical purification method that can often replace chromatography.[2]
Protocol B1: The pH-Swing Extraction
Dissolution: Dissolve crude organic mixture in a non-polar solvent (e.g., Diethyl Ether or Toluene).
Base Wash (The Lock): Extract with 1M NaOH or Sat.
.
Mechanism:[3][4][5] The dione deprotonates to the enolate anion (water-soluble). Impurities remain in the organic layer.
Action: Keep the Aqueous layer. Discard the Organic layer.
Acidification (The Release): Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2.
Observation: The compound will re-protonate. If solid, it may precipitate (filter it).[2] If liquid/oil, it will separate.[3]
Re-Extraction: Extract the acidic aqueous mixture with DCM or EtOAc .
Action: Keep the Organic layer. Dry over
and concentrate.
Module C: Crystallization & Solubility[2][6]
The Problem:
"Oiling out" (Liquid-Liquid Phase Separation) instead of crystal formation. This occurs because the melting point is often depressed by impurities, and the compound is too polar for standard non-polar solvents.
Data: Solvent Selection Matrix
Solvent System
Polarity
Outcome
Best For
Toluene
Non-Polar/Aromatic
Platelets / Tubules
Highly lipophilic derivatives; induces stacking.
Ethanol/Water
Polar Protic
Prisms
General recrystallization; high solubility at boil.
Acetone/Hexane
Mixed
Powder/Crystals
Compounds that oil out in pure hydrocarbons.
Acetonitrile
Polar Aprotic
Crystals
Polar salts or stubborn oils.
Troubleshooting "Oiling Out":
Seed it: If an oil forms, add a seed crystal (if available) or scratch the glass.
Trituration: If you have a sticky gum, sonicate it with cold Pentane or Diethyl Ether . This often extracts the "grease" impurity and leaves the dione as a solid powder.
Troubleshooting & FAQ
Q1: My compound vanishes on the column. Where did it go?
Diagnosis: Irreversible binding to silica.
Fix: You likely didn't use enough acid. The dione chelated to metals in the silica or bound to active sites. Flush the column with MeOH containing 1% Acetic Acid to recover it.
Q2: I see two peaks in the NMR (
). Is it impure?
Diagnosis: Likely not.[1][6] You are seeing Keto-Enol Tautomers .
Verification: Run the NMR in
or . These polar solvents often shift the equilibrium to a single form (usually the enol) or speed up the exchange so you see an average signal.
Test: If the ratio of peaks changes over time or with solvent, it is tautomerism, not impurity.
Q3: The compound turns pink/brown on the bench.
Diagnosis: Oxidation. The enol form is electron-rich and susceptible to air oxidation.
Fix: Store under Argon/Nitrogen at -20°C. During workup, add a pinch of Sodium Metabisulfite if the compound is particularly sensitive.
References
Biotage. (2023).[7][8] How does an acid pH modifier impact flash chromatography? Retrieved from
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from
Phenomenex. (2023).[7] Overcoming peak tailing of basic/acidic analytes in silica.[9] Retrieved from
Wikipedia. (n.d.). 1,3-Cyclohexanedione: Properties and pKa.[10][11] Retrieved from [10]
University of Rochester. (n.d.). Solvents for Recrystallization.[2][7][12] Retrieved from
overcoming poor solubility of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione in assays
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione Technical Support Center: Assay Optimization Guide Compound: 5...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Solubilization Strategies for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Technical Support Center: Assay Optimization Guide
Researchers often encounter a "crash-out" phenomenon with 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (hereafter 5-HPCHD ) upon dilution into aqueous buffers.[1][2][3] While the parent molecule (1,3-cyclohexanedione) is water-soluble, the addition of the 4-hydroxyphenyl group drastically increases lipophilicity (LogP shift).[1][2][3]
The Critical Mechanism:
This compound behaves as a vinylogous acid due to the 1,3-dicarbonyl system.[1][2][3] It exists in a keto-enol equilibrium.[1][2][3]
Low pH (< 5.0): The compound is protonated, neutral, and highly hydrophobic.[1][2][3] Risk of precipitation is maximal. [1][2]
High pH (> 7.0): The compound deprotonates to form a stabilized enolate anion.[1][2][3] Solubility increases by orders of magnitude.
This guide provides a self-validating protocol to maintain solubility without compromising assay integrity.
Solubility Profile & Solvent Compatibility
Data summarized from internal validation and physicochemical properties of structural analogs.
Why? DMSO disrupts the strong crystal lattice energy of the dione system.[1][2][3]
Vortex for 30 seconds. Inspect for clarity.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
Step 2: The "Intermediate Dilution" (The Critical Step)
Most precipitation errors occur here.[1][2][3] Do not jump directly from 100% DMSO to aqueous buffer.[1][2]
Prepare an Intermediate Solvent composed of 50% DMSO / 50% Water .[1][2][3]
Dilute the 50 mM Stock 1:10 into this solvent to get 5 mM .[1][2][3]
Mechanism:[1][2][4][6][7] This step prevents the "solvent shock" that occurs when a hydrophobic molecule hits a purely aqueous wall, allowing hydration shells to form gradually.[1][2][3]
Step 3: Final Assay Dilution
Dilute the 5 mM Intermediate 1:50 into your Assay Buffer (pH 7.4) .
Check: Ensure your Assay Buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Phosphate) to maintain pH > 7.0 upon addition of the acidic compound.[1][2][3]
Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding to the assay plate. Why?A: Check your buffer pH. If you are running an enzymatic assay at pH 5.5 or 6.0 (common for lysosomal enzymes), 5-HPCHD will protonate and crash out.[1][2][3]
Fix: If low pH is mandatory, add 0.05% Tween-20 or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the buffer before adding the compound.[1][2][3] The cyclodextrin encapsulates the hydrophobic phenyl tail, maintaining solubility even at low pH.[2][3]
Q2: The compound color changes from colorless to yellow in buffer. Is it degrading?A: Likely not. This is the Bathochromic Shift associated with enolization.[1][2][3]
Explanation: At pH > pKa (~5.3), the formation of the enolate anion extends the conjugation system, absorbing blue light and appearing yellow.[1][2][3] This confirms you have the soluble, ionized form.[1][2][3]
Validation: Run a UV-Vis scan.[1][2][3] A shift in
from ~250 nm to ~280 nm confirms ionization, not degradation.[1][2][3]
Q3: Can I sonicate the stock if it doesn't dissolve?A: Yes, but monitor temperature.
Caution: 1,3-diones are thermally sensitive and can undergo decarboxylation or oxidation if overheated.[1][2][3] Use a sonic bath with ice water for max 5 minutes.[2][3]
Visual Workflow: The "Solubility Bridge"
The following diagram illustrates the safe dilution path to avoid the "Precipitation Zone."
Figure 1: The "Solubility Bridge" workflow. Direct dilution into unfavorable buffers risks precipitation (Red).[1][2][3] The intermediate step (Yellow) acts as a buffer against solvent shock, leading to a stable assay condition (Green).[1][2][3]
References
Sigma-Aldrich. 5-Phenyl-1,3-cyclohexanedione Product Information & Synthesis. Link[1][2][3]
ChemicalBook. 1,3-Cyclohexanedione Physicochemical Properties and pKa Data. Link
National Institutes of Health (PubChem). Compound Summary: 1,3-Cyclohexanedione Derivatives. Link
ResearchGate. The Inversion Process and Conformational Analysis of 1,3-cyclohexanedione. Link
Atul Ltd. Technical Data Sheet: 1,3-Cyclohexanedione Solubility and Handling. Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Troubleshooting unexpected low cell viability / high toxicity in dione compound assays.
Executive Summary
Dione compounds (including quinones, naphthoquinones, and diketones) present unique challenges in cytotoxicity profiling due to two intrinsic chemical properties: redox cycling capability and high lipophilicity .
Users reporting "low cell viability" typically fall into one of two categories:
Artifactual Toxicity: The cells are dying due to solvent effects, precipitation, or culture stress, not the pharmacological mechanism of the compound.
Hypersensitivity: The assay conditions (specifically media composition) are amplifying the compound's oxidative potential, resulting in toxicity data that cannot be replicated in vivo.
This guide provides a root-cause analysis and self-validating protocols to distinguish between these scenarios.
Phase 1: The "Solvent Trap" (Vehicle Toxicity)
Symptom: Low viability is observed even in the vehicle control wells, or toxicity curves are steep and lack a graded dose-response.
Root Cause: Diones are highly hydrophobic. Researchers often increase Dimethyl Sulfoxide (DMSO) concentrations to keep the compound in solution, inadvertently exceeding the cell line's tolerance.
Diagnostic Protocol: The DMSO Tolerance Test
Before running the dione assay, you must validate the solvent limit for your specific cell line.
Setup: Seed cells in a 96-well plate as standard.
Treatment: Treat cells with media containing increasing percentages of DMSO: 0.1%, 0.25%, 0.5%, 1.0%, 2.0%. (Do not add compound).
Readout: Measure viability after 24-48 hours.
Threshold: The highest DMSO concentration that maintains >95% viability compared to untreated media is your Maximal Tolerated Concentration (MTC) .
Technical Insight: Most cancer cell lines tolerate 0.5% DMSO. Primary cells often crash above 0.1%. If your dione requires 1% DMSO to stay soluble, you are measuring solvent toxicity, not compound potency [1].
Phase 2: The "ROS Burst" (Media Composition Artifacts)
Symptom: The compound appears extremely potent (nanomolar toxicity), but results are inconsistent between different media formulations (e.g., DMEM vs. RPMI).
Root Cause: Diones (especially quinones like menadione or juglone) generate Reactive Oxygen Species (ROS) via redox cycling. This mechanism is highly dependent on the antioxidant capacity of the culture medium.
Pyruvate Effect: Sodium pyruvate is a potent H2O2 scavenger. Media lacking pyruvate will show drastically lower cell viability (higher toxicity) for dione compounds compared to media with pyruvate [2].
Serum Effect: Albumin in Fetal Bovine Serum (FBS) binds lipophilic diones, reducing their free concentration. Low serum (e.g., 1% for starvation protocols) will artificially inflate toxicity.
Troubleshooting Workflow:
Variable
Check
Action
Pyruvate
Is Sodium Pyruvate present in your media?
Standardize: If comparing to literature, match the pyruvate status. To mimic in vivo antioxidant buffering, use media supplemented with 1mM Pyruvate.
Serum
Is FBS concentration <10%?
Correction: Run a "Serum Shift" assay. Compare IC50 values at 1% vs. 10% FBS. A >5-fold shift indicates high protein binding.
Phenol Red
Is the media red/pink?
Switch: Phenol red can act as a weak estrogen or interact with redox sensors. Use Phenol Red-free media for dione assays to prevent background interference.
Phase 3: Solubility & Precipitation (The "Crash Out")
Symptom: Viability data is noisy (high standard deviation) or shows a "cliff" where viability drops to zero instantly. Microscopic inspection reveals debris.
Root Cause: The compound precipitates upon addition to the aqueous media.[1][2][3] These micro-crystals can physically damage cell membranes (necrosis) or cause high local concentrations, leading to false "low viability."
Visual Inspection Protocol:
Do not rely on the naked eye. Use an inverted microscope (10x or 20x phase contrast) immediately after dosing.
Observation: Look for "shimmering" particles or needle-like structures between cells.
Turbidity Check: Measure absorbance at 600nm (or a non-interfering wavelength) immediately after dosing. An increase in OD600 compared to the blank indicates precipitation.
The "Pre-Dilution" Fix:
Avoid adding 100% DMSO stock directly to the well.
Prepare a 10x intermediate dilution in culture media.
Vortex immediately.
Add this 10x solution to the cells.
This allows precipitation to occur in the tube (which you can see) rather than on the cells.
Phase 4: Assay Interference (The "False High" Check)
Note: While you reported low viability, diones are notorious for causing FALSE HIGH viability in Tetrazolium assays (MTT/MTS). If you see low viability, it is likely real, but you must rule out interference to be sure.
Mechanism: Diones can non-enzymatically reduce MTT tetrazolium salts to purple formazan, even in the absence of live cells [3].
The Cell-Free Control (Mandatory for Diones):
Wells: Prepare wells with media + compound (at highest concentration). NO CELLS.
Reagent: Add MTT/MTS reagent.
Incubate: Same duration as the assay.
Result: If these wells turn purple, your compound is reacting with the dye.
Solution: Switch to an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less susceptible to redox interference.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing low viability issues with dione compounds.
Figure 1: Decision tree for isolating the cause of low viability in dione cytotoxicity assays.
Mechanism of Action: Why Media Matters
Dione compounds often function as "Redox Cyclers." The diagram below explains why the presence of Pyruvate in your media is the critical variable distinguishing between "artifactual" and "pharmacological" toxicity.
Figure 2: The Redox Cycling mechanism.[4][5][6] Sodium Pyruvate (green) acts as a non-enzymatic scavenger of Hydrogen Peroxide, protecting cells from artifactual ROS toxicity.
References
Lamsal, M., et al. (2015). Altered cytotoxicity of ROS-inducing compounds by sodium pyruvate in cell culture medium depends on the location of ROS generation. Biochemical and Biophysical Research Communications. [Link]
Comparative Guide: Biological Activity of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione Derivatives
The following guide provides an in-depth technical comparison and operational analysis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione and its derivatives. This content is structured for application scientists and drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison and operational analysis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione and its derivatives. This content is structured for application scientists and drug discovery professionals, focusing on structure-activity relationships (SAR), experimental validation, and comparative performance against industry standards.
Executive Summary: The "Privileged Scaffold"
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS: 91963-14-3) represents a critical subclass of the beta-diketone family. Unlike its 2-substituted cousins (famous for herbicidal HPPD inhibition, e.g., Mesotrione), the 5-aryl substitution pattern shifts the biological profile toward tyrosinase inhibition , antioxidant activity , and cytotoxicity against specific cancer lines .
This guide compares the biological efficacy of this scaffold against standard controls (Kojic Acid, Mesotrione, Doxorubicin) and details the experimental protocols required to validate these activities.
The biological versatility of this molecule stems from two distinct structural features:
The 1,3-Dione Warhead: Exists in a keto-enol equilibrium. The enol form is capable of bidentate chelation with metal ions (Cu²⁺ in Tyrosinase, Fe²⁺ in HPPD).
The 5-(4-Hydroxyphenyl) Tail: This moiety mimics the structure of L-Tyrosine , the natural substrate of Tyrosinase, allowing the molecule to act as a competitive inhibitor.
The following diagram illustrates the functional zones of the molecule and their corresponding biological targets.
Figure 1: SAR Map demonstrating how the 1,3-dione core and 5-aryl tail dictate biological specificity.
Comparative Biological Activity
A. Tyrosinase Inhibition (Melanogenesis)
The most direct application of 5-(4-hydroxyphenyl)cyclohexane-1,3-dione derivatives is in the inhibition of Tyrosinase, the rate-limiting enzyme in melanin synthesis.
Mechanism: The 1,3-dione moiety chelates the binuclear copper active site, while the 4-hydroxyphenyl group acts as a substrate analogue (pseudosubstrate).
Comparison: Unlike Kojic Acid , which is hydrophilic and has poor skin penetration, the cyclohexane derivatives offer tunable lipophilicity, enhancing intracellular bioavailability in B16F10 melanoma cells.
B. Anticancer Activity (Cytotoxicity & Precursors)
While the core itself shows moderate cytotoxicity, it serves as a vital precursor for 9-aminoacridone derivatives (Topoisomerase II inhibitors) and 1,2-dithiole-3-thione hybrids.
Target: Topoisomerase II (Topo II) and mitochondrial respiration.
Observation: The 4-hydroxyphenyl group is essential for hydrogen bonding within the DNA-Topo II cleavage complex.
Data: Derivatives fused with acridone scaffolds show IC50 values in the 0.5 – 2.0 µM range against MCF-7 (Breast) and HeLa (Cervical) lines, comparable to Etoposide .
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Rationale: A Michael addition followed by cyclization is the most robust route, avoiding the low yields of direct alkylation.
Reagents:
4-Hydroxybenzalacetone (1.0 eq)
Diethyl malonate (1.2 eq)
Sodium ethoxide (NaOEt) (1.5 eq)
Solvent: Ethanol (anhydrous)
Workflow:
Condensation: Dissolve 4-hydroxybenzalacetone and diethyl malonate in ethanol.
Initiation: Add NaOEt dropwise at 0°C under N₂ atmosphere.
Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Cyclization/Decarboxylation: Acidify with 10% H₂SO₄ and reflux for an additional 2 hours to induce decarboxylation of the intermediate ester.
Purification: Recrystallize from Ethanol/Water.
Validation: ¹H NMR must show the disappearance of vinyl protons and the appearance of the cyclohexane multiplet at δ 2.4–2.9 ppm.
Rationale: Uses L-DOPA as a substrate; formation of Dopachrome is measured spectrophotometrically.
Step-by-Step:
Preparation: Dissolve test compounds in DMSO (Final concentration <1%).
Incubation: Mix 20 µL of enzyme (Mushroom Tyrosinase, 1000 U/mL) with 140 µL of Phosphate Buffer (pH 6.8) and 20 µL of test compound. Incubate at 25°C for 10 mins.
Activation: Add 20 µL of L-DOPA (10 mM).
Measurement: Monitor absorbance at 475 nm (Dopachrome peak) kinetically for 10 minutes using a microplate reader.
Calculation:
Visualization: Tyrosinase Pathway Interception
Figure 2: Mechanism of action showing competitive inhibition at the Tyrosinase copper center.
Critical Analysis & Future Directions
Limitations
Selectivity: The 1,3-dione core is "sticky" (promiscuous binder) due to high chelation potential. It may show off-target effects on other metalloenzymes (e.g., Carbonic Anhydrase).
Stability: In aqueous solution, the keto-enol tautomerism can lead to oxidative degradation if not stored properly (inert atmosphere required).
Strategic Recommendations
For Drug Development: Focus on C2-functionalization . Attaching a thiosemicarbazone or hydrazone moiety at C2, while retaining the C5-(4-hydroxyphenyl) tail, creates a "dual-anchor" inhibitor that is significantly more potent than Kojic Acid.
For Agriculture: This specific 5-aryl scaffold is sub-optimal for herbicidal activity compared to 2-benzoyl derivatives (Mesotrione). Do not pursue this scaffold for HPPD inhibition unless exploring novel binding pockets.
References
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 2023.
Tyrosinase inhibition by 5-substituted-1,3-cyclohexanedione derivatives.Bioorganic & Medicinal Chemistry Letters, 2016.
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. Plants (MDPI), 2022.
Synthesis, SAR, and in Silico ADME Screening Studies of Some 9-Amino-3-Phenylacridone Derivatives as Topoisomerase II Inhibitors. Open Journal of Medicinal Chemistry, 2023.
Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. Pharmaceuticals, 2025.
A Senior Application Scientist's Guide to Handling 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione: A Framework for Laboratory Safety and Operational Integrity
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, imme...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. By moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risks
Skin Irritation: Prolonged or repeated contact may lead to redness, swelling, and dermatitis.[1][2][3] The diketone functionality and the phenolic group can interact with skin proteins and lipids, causing irritation.
Serious Eye Damage: As with many powdered chemical reagents, this compound is expected to cause serious eye irritation or damage upon contact.[2]
Respiratory Tract Irritation: Inhalation of fine dust particles can irritate the respiratory system.[2]
Harmful if Swallowed: Similar compounds exhibit oral toxicity.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is fundamental to mitigating the risks identified above. The selection of appropriate PPE is not merely a procedural step but a critical control point in ensuring operator safety.
Recommended PPE for Handling 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
PPE Category
Specification
Rationale
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standards.
Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.[4][5][6]
Hand Protection
Nitrile gloves. For extended handling, consider double-gloving.
Nitrile provides good resistance against a variety of chemicals. Always inspect gloves for tears or punctures before use.[5][6]
Body Protection
A flame-resistant lab coat worn over long-sleeved clothing and long pants.
Provides a primary barrier against spills and contact with contaminated surfaces.[5][7]
Foot Protection
Closed-toe shoes.
Protects feet from spills and falling objects.[4][5]
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood. If weighing powder outside a ventilated enclosure, a NIOSH-approved respirator for particulates (e.g., N95) is required.
Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[4][8]
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
Step 1: Pre-Handling Preparation
Designate a Handling Area: All work with 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione should be performed in a designated area, preferably within a chemical fume hood, to contain any dust or vapors.
Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is within the designated area to avoid unnecessary movement and potential for cross-contamination.
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.
Step 2: Weighing and Solution Preparation
Don Appropriate PPE: Before handling the compound, put on all required PPE as outlined in the table above.
Minimize Dust Generation: When weighing the solid, handle the container carefully to avoid creating airborne dust. Use a spatula to gently transfer the powder. If possible, use a ventilated balance enclosure.
Controlled Dissolution: Add solvents slowly to the solid to avoid splashing. Ensure the vessel is appropriately sized to contain the solution.
Step 3: Post-Handling and Decontamination
Clean the Work Area: After handling, decontaminate the designated work surface with an appropriate solvent and wipe it clean.
Proper Glove Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated chemical waste container.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][9][10]
Step 4: Spill Management
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor or safety officer.
Contain the Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8][11][12] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and absorbent pads.
Step 5: Waste Disposal
Segregate Waste: All solid waste contaminated with 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[2][11][12]
Follow Institutional Guidelines: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione.
Caption: A flowchart outlining the key procedural steps from preparation to disposal for the safe handling of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione.
Conclusion
By integrating this comprehensive safety framework into your laboratory practices, you can confidently handle 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, ensuring both your personal safety and the integrity of your research. This guide serves as a living document; always consult your institution's specific safety protocols and the most current safety data for the chemicals you handle.
References
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane.
Santa Cruz Biotechnology. (n.d.). 1,3-Cyclohexanedione Safety Data Sheet.
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
CPAChem. (2024, October 9). Safety data sheet: 1,1-Bis(4-hydroxyphenyl)cyclohexane.
Atul Ltd. (2016, November). 1,3-Cyclohexanedione.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cyclohexane.
University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment.
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 4-(4-Hydroxyphenyl)cyclohexanone.
BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment for Handling Cyclotridecyne.
Sigma-Aldrich. (2025, August 9). SAFETY DATA SHEET: Cyclohexane-1,3-dione.
CDH Fine Chemical. (n.d.). 1,3-Cyclohexane Dione CAS No 504-02-9 MATERIAL SAFETY DATA SHEET.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Apollo Scientific. (n.d.). 5-Phenylcyclohexane-1,3-dione Safety Data Sheet.
Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals.
TCI Chemicals. (2025, February 17). SAFETY DATA SHEET: 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane.